molecular formula C16H18O B095221 4a-Phenyl-3,4,5,6,7,8-hexahydronaphthalen-2-one CAS No. 18943-13-0

4a-Phenyl-3,4,5,6,7,8-hexahydronaphthalen-2-one

Cat. No. B095221
CAS RN: 18943-13-0
M. Wt: 226.31 g/mol
InChI Key: MQJLBNNDHOACIN-UHFFFAOYSA-N
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Description

4a-Phenyl-3,4,5,6,7,8-hexahydronaphthalen-2-one, commonly known as tetralin, is a bicyclic hydrocarbon molecule with a phenyl group attached to it. It is widely used in organic synthesis as a solvent and a starting material for the production of various chemicals.

Mechanism Of Action

The mechanism of action of tetralin is not well understood. However, it is believed to act as a reducing agent and a hydrogen donor in various chemical reactions. It is also known to undergo various chemical transformations, such as oxidation and nitration, which make it a versatile molecule for use in organic synthesis.

Biochemical And Physiological Effects

Tetralin has not been extensively studied for its biochemical and physiological effects. However, it is known to have low toxicity and is considered to be relatively safe for use in laboratory experiments. It has been shown to have some anti-inflammatory and antioxidant properties, which make it a potential candidate for the development of new drugs.

Advantages And Limitations For Lab Experiments

Tetralin has several advantages for use in laboratory experiments. It is a relatively cheap and readily available solvent, which makes it an attractive option for use in organic synthesis. It is also a stable molecule that can be easily handled and stored. However, tetralin has some limitations, including its low solubility in water and its potential to form explosive peroxides when exposed to air.

Future Directions

There are several future directions for the study of tetralin. One potential area of research is the development of new synthetic methods for the production of tetralin and its derivatives. Another area of research is the study of its potential as a drug candidate for the treatment of various diseases, such as cancer and inflammation. Additionally, the use of tetralin as a solvent for the production of novel materials, such as carbon fibers and graphene, is an area of ongoing research.

Synthesis Methods

Tetralin can be synthesized through various methods, including the hydrogenation of naphthalene, the reduction of 1,2,3,4-tetrahydronaphthalene, and the cyclization of 1-phenyl-1,2,3,4-tetrahydronaphthalene. The most common method is the hydrogenation of naphthalene, which involves the use of a hydrogen gas and a catalyst such as nickel or platinum. The reaction takes place under high pressure and temperature, resulting in the formation of tetralin.

Scientific Research Applications

Tetralin has been extensively studied for its applications in various scientific fields. In organic synthesis, it is used as a solvent for the production of various chemicals, including pharmaceuticals, fragrances, and polymers. It is also used as a starting material for the synthesis of other chemicals, such as tetralone and tetralinylidene. In the field of materials science, tetralin is used as a solvent for the production of carbon fibers and as a precursor for the production of graphene.

properties

CAS RN

18943-13-0

Product Name

4a-Phenyl-3,4,5,6,7,8-hexahydronaphthalen-2-one

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

4a-phenyl-3,4,5,6,7,8-hexahydronaphthalen-2-one

InChI

InChI=1S/C16H18O/c17-15-9-11-16(13-6-2-1-3-7-13)10-5-4-8-14(16)12-15/h1-3,6-7,12H,4-5,8-11H2

InChI Key

MQJLBNNDHOACIN-UHFFFAOYSA-N

SMILES

C1CCC2(CCC(=O)C=C2C1)C3=CC=CC=C3

Canonical SMILES

C1CCC2(CCC(=O)C=C2C1)C3=CC=CC=C3

synonyms

4,4a,5,6,7,8-Hexahydro-4a-phenylnaphthalen-2(3H)-one

Origin of Product

United States

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